molecular formula C20H25N3O5S B3000326 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203377-40-5

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B3000326
CAS No.: 1203377-40-5
M. Wt: 419.5
InChI Key: JNSDXWVYHCYMAF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a urea functional group linked to a tetrahydroquinoline moiety and a 3,4-dimethoxybenzyl substituent. Its molecular formula is C18H23N5O4SC_{18}H_{23}N_{5}O_{4}S, indicating the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .

Acetylcholinesterase Inhibition

Recent studies have identified the compound as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate strong inhibitory effects comparable to established AChE inhibitors .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline : Starting from suitable precursors, tetrahydroquinoline is synthesized through cyclization reactions.
  • Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates.
  • Dimethoxybenzyl Substitution : The final step involves attaching the 3,4-dimethoxybenzyl group through nucleophilic substitution reactions.

These multi-step synthetic routes require careful optimization to maximize yield and purity .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard bacterial strains such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Neuroprotective Potential

A study evaluating the neuroprotective effects of this compound on neuronal cell lines revealed that it significantly reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of apoptosis-related proteins and enhanced antioxidant enzyme activity .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-18-9-6-14(11-19(18)28-2)13-21-20(24)22-16-8-7-15-5-4-10-23(17(15)12-16)29(3,25)26/h6-9,11-12H,4-5,10,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSDXWVYHCYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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